Cas no 852135-53-6 (N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide)

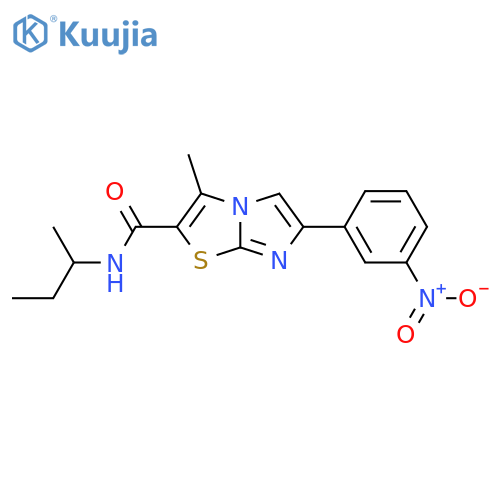

852135-53-6 structure

商品名:N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide

- AKOS022037586

- N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

- 852135-53-6

- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- SR-01000130347-1

- N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- AKOS001835495

- F0650-0363

- SR-01000130347

-

- インチ: 1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22)

- InChIKey: VVJMHGJLQRIMRA-UHFFFAOYSA-N

- ほほえんだ: S1C2=NC(C3C=CC=C(C=3)[N+](=O)[O-])=CN2C(C)=C1C(NC(C)CC)=O

計算された属性

- せいみつぶんしりょう: 358.11

- どういたいしつりょう: 358.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121A^2

- 疎水性パラメータ計算基準値(XlogP): 4.7

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0650-0363-3mg |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

852135-53-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0650-0363-4mg |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

852135-53-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0650-0363-2μmol |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

852135-53-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0650-0363-1mg |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

852135-53-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0650-0363-2mg |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

852135-53-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

852135-53-6 (N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬